4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole
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Overview
Description
4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole is a complex organic compound that features a unique combination of a piperidine ring, a cyclopropylidene group, and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Cyclopropylidene Group: The cyclopropylidene group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an α-haloketone and an amide under acidic or basic conditions.
Final Coupling: The final step involves coupling the piperidine and oxazole intermediates through a nucleophilic substitution reaction, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or oxazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-imidazole: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 4-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-13(8-14-16-10)9-15-6-4-12(5-7-15)11-2-3-11/h8H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPVWFOAAQENNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC(=C3CC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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